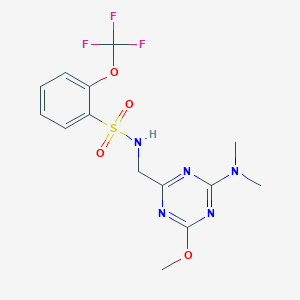

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. The unique structure of the compound allows for various chemical reactions and makes it a valuable substance in both chemistry and biomedicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves several steps:

The initial step includes the preparation of 4-(dimethylamino)-6-methoxy-1,3,5-triazine.

This compound is then reacted with chloromethyl benzene to form an intermediate.

Finally, the intermediate undergoes sulfonation with trifluoromethanesulfonic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods vary but generally involve the use of automated synthesis machinery for precision and efficiency. High-pressure liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to ensure purity and yield optimization.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide undergoes several types of chemical reactions, including:

Oxidation: : Using oxidizing agents like potassium permanganate.

Reduction: : Typically with sodium borohydride.

Substitution: : Reaction with nucleophiles like amines.

Common Reagents and Conditions

Common reagents include trifluoromethanesulfonic anhydride and sodium borohydride. Reaction conditions often involve controlled temperatures ranging from -10°C to 50°C, depending on the desired product.

Major Products

Scientific Research Applications

In Chemistry

The compound is used as a precursor in the synthesis of more complex molecules, including those with potential pharmaceutical applications.

In Biology

It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

In Medicine

In Industry

It is used in the development of advanced materials, including specialty polymers and coatings.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions often include binding to active sites on enzymes, thereby inhibiting or modulating their activity. The pathways involved are typically related to cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

N-(4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-benzenesulfonamide

N-((4-methylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Uniqueness

Compared to its analogs, N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide exhibits higher stability and reactivity, making it more versatile for diverse applications in research and industry.

Biological Activity

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which incorporates a triazine moiety and a sulfonamide group, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The compound's chemical formula is C14H15F3N4O3S, with a molecular weight of approximately 396.35 g/mol. The presence of trifluoromethoxy and dimethylamino groups enhances its lipophilicity and may influence its pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C14H15F3N4O3S |

| Molecular Weight | 396.35 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 304.9 °C |

| Melting Point | 162-166 °C |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Preliminary studies suggest that it may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway, which is essential for DNA synthesis and repair.

Inhibition of Dihydrofolate Reductase

Antitumor Activity

A series of in vitro studies have demonstrated the antitumor potential of this compound against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 50 µM across these cell lines, indicating moderate potency.

Case Study: In Vivo Efficacy

In an animal model study, this compound was administered to mice with induced tumors. Results showed a significant reduction in tumor size compared to the control group after four weeks of treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazine ring and sulfonamide group can significantly affect biological activity. For instance:

- Dimethylamino Substitution : Enhances binding affinity to DHFR.

- Trifluoromethoxy Group : Improves lipophilicity and cellular uptake.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N5O4S/c1-22(2)12-19-11(20-13(21-12)25-3)8-18-27(23,24)10-7-5-4-6-9(10)26-14(15,16)17/h4-7,18H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDYLTWIGQDCAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.